molecular formula C17H15F2N3O5S B10950072 N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B10950072
M. Wt: 411.4 g/mol
InChI Key: DKKALNDREHXBDR-UHFFFAOYSA-N
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Description

N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique combination of functional groups, including difluoromethoxy, ethoxy, furan, and oxadiazole, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Difluoromethoxy Intermediate: The synthesis begins with the preparation of 4-(difluoromethoxy)benzoic acid. This intermediate is obtained through the reaction of 4-hydroxybenzoic acid with difluoromethyl ether under specific conditions.

    Ethoxylation: The difluoromethoxy intermediate is then subjected to ethoxylation to introduce the ethoxy group at the desired position.

    Formation of the Oxadiazole Ring: The next step involves the formation of the 1,3,4-oxadiazole ring. This is typically achieved through the reaction of an appropriate hydrazide with a carboxylic acid derivative under cyclization conditions.

    Coupling with Furan Derivative: The final step involves coupling the oxadiazole intermediate with a furan derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and oxadiazole moieties.

    Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidation of the furan ring can lead to the formation of furanones, while oxidation of the oxadiazole ring can yield corresponding oxides.

    Reduction: Reduction of the oxadiazole ring results in the formation of amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both difluoromethoxy and oxadiazole moieties enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C17H15F2N3O5S

Molecular Weight

411.4 g/mol

IUPAC Name

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H15F2N3O5S/c1-2-24-13-8-10(5-6-11(13)26-16(18)19)20-14(23)9-28-17-22-21-15(27-17)12-4-3-7-25-12/h3-8,16H,2,9H2,1H3,(H,20,23)

InChI Key

DKKALNDREHXBDR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3)OC(F)F

Origin of Product

United States

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